molecular formula C12H19BN2O4S B1408819 (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704063-61-5

(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1408819
CAS No.: 1704063-61-5
M. Wt: 298.17 g/mol
InChI Key: NFWJVZXAZRUCKZ-UHFFFAOYSA-N
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Description

(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C12H19BN2O4S and a molecular weight of 298.17 g/mol . This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonyl group linked to a 4-ethylpiperazine moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various types of chemical reactions:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: This compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: Boronic acids are explored for their role in enzyme inhibition, particularly proteasome inhibitors used in cancer treatment.

    Industry: It is used in the synthesis of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar compounds to (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid include other boronic acids and sulfonyl-substituted phenyl derivatives. For example:

Properties

IUPAC Name

[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4S/c1-2-14-6-8-15(9-7-14)20(18,19)12-5-3-4-11(10-12)13(16)17/h3-5,10,16-17H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWJVZXAZRUCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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